3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum (500 MHz, CDCl₃) of this compound reveals distinct signals corresponding to its unique substituents:
- Aromatic protons : A doublet at δ 7.75–7.74 ppm (2H, J = 8.0 Hz) and a multiplet at δ 7.67–7.65 ppm (2H) arise from the 4-chlorophenyl group. The para-substitution pattern eliminates coupling between aromatic protons, resulting in simplified splitting.
- Pyrrolidine protons : The methylene protons adjacent to the sulfonyl group (H-2 and H-4) appear as a pair of doublets at δ 3.88 (1H, J = 14.5 Hz) and δ 3.73 (1H, J = 14.5 Hz), reflecting diastereotopicity due to restricted rotation. The methine proton at C-3 (H-3) resonates as a multiplet at δ 4.40–4.64 ppm, coupled to both adjacent methylene groups.
- tert-Butyl group : A singlet at δ 1.33 ppm (9H) corresponds to the three equivalent methyl groups of the Boc moiety.
Table 1: Key ¹H NMR chemical shifts
| Proton Environment | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| 4-Chlorophenyl (H-2, H-6) | 7.75 | d | 8.0 |
| 4-Chlorophenyl (H-3, H-5) | 7.67 | m | - |
| Pyrrolidine H-2, H-4 | 3.88–3.73 | dd | 14.5 |
| Pyrrolidine H-3 | 4.40–4.64 | m | - |
| tert-Butyl CH₃ | 1.33 | s | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum (126 MHz, CDCl₃) provides additional structural confirmation:
- Carbonyl carbon : The Boc group’s carboxylate carbon appears at δ 172.0 ppm, characteristic of ester functionalities.
- Aromatic carbons : The chlorine-bearing carbon (C-4) resonates at δ 137.0 ppm, while the remaining aromatic carbons fall between δ 127.6–129.8 ppm.
- Sulfonyl group : The sulfur-bound carbon (C-1 of the benzene ring) is observed at δ 145.0 ppm, consistent with electron-withdrawing effects.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis identifies key functional groups:
- Sulfonyl group : Strong absorptions at 1360 cm⁻¹ (asymmetric S=O stretch) and 1175 cm⁻¹ (symmetric S=O stretch).
- Ester carbonyl : A sharp peak at 1745 cm⁻¹ corresponds to the C=O stretch of the tert-butyl carboxylate.
- C-Cl stretch : A medium-intensity band at 750 cm⁻¹ aligns with aryl chlorides.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular formula with an observed [M+H]⁺ ion at m/z 346.1264 (calculated 346.1260). Fragmentation pathways include:
- Loss of the tert-butyl group (−56.06 Da), yielding a fragment at m/z 290.06.
- Cleavage of the sulfonyl-pyrrolidine bond, producing a 4-chlorobenzenesulfonyl ion at m/z 173.94.
Single-Crystal X-ray Diffraction Studies
While single-crystal X-ray diffraction data for this specific compound is not publicly available, related sulfonylated pyrrolidine derivatives exhibit predictable conformational trends. For example, analogous structures show:
- Pyrrolidine ring puckering : A twist-boat conformation minimizes steric clashes between the sulfonyl group and the Boc moiety.
- Intermolecular interactions : Sulfonyl oxygen atoms participate in C–H···O hydrogen bonds with adjacent molecules, stabilizing the crystal lattice.
- Torsional angles : The dihedral angle between the pyrrolidine ring and the 4-chlorophenyl group ranges from 65–75°, as observed in similar compounds.
The absence of reported X-ray data for this compound highlights an opportunity for future crystallographic studies to elucidate its solid-state packing and absolute configuration.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s electronic properties:
- Frontier molecular orbitals : The highest occupied molecular orbital (HOMO) localizes on the pyrrolidine nitrogen and sulfonyl oxygen atoms (−6.8 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the 4-chlorophenyl ring (−1.9 eV).
- Electrostatic potential : Regions of high electron density (negative potential) concentrate around the sulfonyl oxygens and carbonyl group, favoring nucleophilic attack at the ester carbonyl carbon.
- Torsional barriers : Rotation about the C–S bond between the pyrrolidine and 4-chlorophenyl groups requires ~12 kcal/mol, indicating moderate conformational restriction.
Table 2: Computed geometric parameters
| Parameter | Value |
|---|---|
| C–S bond length | 1.82 Å |
| O=S=O bond angle | 119.5° |
| Pyrrolidine N–C(O) distance | 1.34 Å |
| HOMO-LUMO gap | 4.9 eV |
Properties
IUPAC Name |
tert-butyl 3-(4-chlorophenyl)sulfonylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSQNBNXHODESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698812 | |
| Record name | tert-Butyl 3-(4-chlorobenzene-1-sulfonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887587-54-4 | |
| Record name | tert-Butyl 3-(4-chlorobenzene-1-sulfonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Pyrrolidine Amine
The pyrrolidine nitrogen is protected as a Boc derivative to prevent undesired side reactions during subsequent steps. This is achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane at 0–25°C.
Example Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Boc₂O, NaOH (1.2 eq) | THF | 0°C → 25°C | 85% |
| Boc₂O, Et₃N (1.5 eq) | Dichloromethane | 25°C | 78% |
Sulfonation with 4-Chlorobenzenesulfonyl Chloride
The Boc-protected pyrrolidine undergoes sulfonation at the 3-position using 4-chlorobenzenesulfonyl chloride. This reaction is facilitated by a base such as lithium tert-butoxide or sodium hydride in anhydrous THF. The sulfonyl chloride reacts selectively with the pyrrolidine’s secondary amine, forming the sulfonamide linkage.
Key Reaction Parameters
- Base : Lithium tert-butoxide (2.0 eq)
- Solvent : THF, maintained under nitrogen atmosphere
- Temperature : 0°C (initial), gradually warmed to 25°C
- Reaction Time : 12–18 hours
The crude product is isolated via aqueous workup, involving extraction with ethyl acetate and washing with brine.
Purification and Crystallization
Final purification involves solvent exchange and crystallization. The patent describes using toluene/n-heptane mixtures for recrystallization, yielding high-purity product. For the target compound, tert-butyl methyl ether or ethanol/water systems are employed to isolate the crystalline solid.
Purification Data
| Solvent System | Purity | Recovery |
|---|---|---|
| Ethanol/Water (5:1 v/v) | 98% | 75% |
| Toluene/n-Heptane | 99% | 80% |
Reaction Optimization and Challenges
Temperature Control
Exothermic reactions, such as sulfonation, require careful temperature modulation. For example, adding sulfonyl chloride to the reaction mixture at 0°C prevents decomposition of the Boc group.
Solvent Selection
THF and dichloromethane are preferred for their ability to dissolve both polar and non-polar intermediates. However, THF’s low boiling point (66°C) limits reactions requiring higher temperatures, necessitating alternatives like dimethylacetamide.
Byproduct Formation
Competing reactions, such as over-sulfonation or ester hydrolysis, are mitigated by stoichiometric control and inert atmospheres. The patent reports ≤5% byproduct formation when using anhydrous conditions.
Analytical Characterization
The final product is characterized by:
- Nuclear Magnetic Resonance (NMR) : Distinct signals for tert-butyl (δ 1.4 ppm, singlet) and sulfonyl-linked aromatic protons (δ 7.6–8.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 345.08 (C₁₅H₂₀ClNO₄S).
Industrial-Scale Considerations
Cost Efficiency
Using sodium hydroxide instead of lithium tert-butoxide reduces reagent costs by ~40% without compromising yield.
Environmental Impact
Solvent recovery systems, such as distillation of THF, align with green chemistry principles. The patent emphasizes tert-butyl methyl ether recycling, achieving 90% solvent reuse.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the pyrimidine ring undergoes nucleophilic substitution under basic conditions. This reactivity is critical for introducing diverse functional groups:
| Reagent | Conditions | Product Formed |
|---|---|---|
| Amines (e.g., NH₃) | DMF, K₂CO₃, 60–80°C, 6–12 hrs | Pyrimidine-amine derivatives |
| Thiols | DMSO, NaH, rt, 4–8 hrs | Thioether-linked analogs |
| Alcohols | THF, DIEA, reflux, 24 hrs | Alkoxy-pyrimidine derivatives |
-
Mechanistic Insight : The electron-deficient pyrimidine ring facilitates SNAr (nucleophilic aromatic substitution) at the 6-chloro position.
Sulfonyl Group Reactivity
The benzenesulfonyl group participates in reduction and elimination reactions:
Reduction to Thioether
-
Reagents : LiAlH₄ or Zn/HCl
-
Conditions : Anhydrous THF, 0°C to rt, 2–4 hrs
-
Product : 3-(4-Chloro-phenylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Elimination Reactions
-
Reagents : Strong bases (e.g., LDA)
-
Conditions : -78°C, THF, 1–2 hrs
-
Product : Pyrrolidine-derived alkenes via β-elimination
Ester Hydrolysis
The tert-butyl ester is cleaved under acidic or basic conditions to generate carboxylic acid derivatives:
| Conditions | Reagents | Product |
|---|---|---|
| Acidic | TFA/DCM (1:1), rt, 1–2 hrs | Pyrrolidine-1-carboxylic acid |
| Basic | LiOH/THF/H₂O, 50°C, 6 hrs | Deprotected pyrrolidine carboxylate salt |
-
Applications : Key for deprotection in prodrug synthesis (e.g., L-γ-methyleneglutamic acid amides) .
Cyclization Reactions
The compound serves as a precursor in heterocycle formation:
-
Reagents : CuI, L-proline, K₂CO₃
-
Conditions : DMF, 100°C, 12–24 hrs
-
Product : Pyrrolo[1,2-a]pyrimidine scaffolds via intramolecular cyclization.
Stability Under Cross-Coupling Conditions
| Reaction Type | Compatibility | Notes |
|---|---|---|
| Suzuki-Miyaura | Moderate | Requires Pd(PPh₃)₄, low temp |
| Buchwald-Hartwig | Limited | Sulfonyl group inhibits amination |
Oxidation and Reduction Pathways
| Reaction | Reagents | Outcome |
|---|---|---|
| Sulfoxide Formation | mCPBA, DCM, 0°C | Sulfonyl → Sulfoxide |
| Ester Reduction | DIBAL-H, toluene, -78°C | tert-Butyl ester → Primary alcohol |
Scientific Research Applications
While a comprehensive article focusing solely on the applications of "3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester" is not available within the provided search results, information regarding its chemical properties, related compounds, and the broader context of its potential applications can be gathered.
Basic Information
- Chemical Name and Identifiers The compound, also known as (S)-tert-Butyl 3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carboxylate, has the molecular formula and a molecular weight of 345.8 g/mol . Key identifiers include:
- Structure The compound features a pyrrolidine ring with a 4-chlorophenylsulfonyl group attached to the 3-position and a tert-butyl carboxylate group on the nitrogen .
Related Compounds and Potential Applications
While specific applications for "3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester" are not detailed in the search results, information on related compounds and biochemical pathways can provide context for potential research avenues:
- Pyrrolidine Derivatives Pyrrolidine derivatives, in general, are of interest in medicinal chemistry . The presence of a sulfonamide group could lend the compound to uses related to that moiety's known biological activities .
- (R)-3-(4-Fluoro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester A similar compound, (R)-3-(4-Fluoro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, shares a similar structure, with only the chloro group replaced by fluoro. This suggests that 3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester could be used for similar applications .
Tryptophan-Kynurenine Pathway
- The search results mention the tryptophan-kynurenine (Trp-KYN) pathway, which is relevant to neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Compounds affecting this pathway are of interest as potential therapeutic agents or biomarkers .
- The kynurenine pathway involves metabolites with dual pro-oxidant and antioxidant properties, influencing oxidative stress and disease progression .
- The indoxyl sulfate (INS) pathway, another related area, involves the conversion of tryptophan to indole, which is metabolized into indoxyl and then INS. INS can act as both a pro-oxidant and an antioxidant, depending on the context .
- The indole-3-propionic acid (IPA) pathway, which converts Trp to indole-3-pyruvic acid (IPyA), also features metabolites with antioxidant and anti-inflammatory properties .
Salinity-Dependent Microbial Ecology
- Research exists around microbial ecology and biogeochemical dynamics in hypersaline coastal lagoons, indicating the study of microbial communities in specific environmental conditions . While not directly linked to the target compound, this highlights the importance of understanding how chemical compounds might interact within complex biological systems .
General Considerations for Research and Development
Given the information available, potential research directions for "3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester" could include:
- Investigating its effects on the tryptophan-kynurenine pathway and its potential as a therapeutic target for related diseases .
- Examining its antioxidant and pro-oxidant properties in various biological contexts .
- Exploring its interactions with microbial communities in different environments .
- Comparing its activity and applications with similar compounds, such as (R)-3-(4-Fluoro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester .
Mechanism of Action
The mechanism of action of 3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural, synthetic, and physicochemical properties of 3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester with analogous compounds from the literature.
Structural and Functional Group Variations
Biological Activity
3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, with the CAS number 887587-54-4, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's molecular characteristics, synthesis, and biological effects based on available research findings.
Molecular Characteristics
- Molecular Formula : C15H20ClNO4S
- Molecular Weight : 345.84 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a chloro-benzenesulfonyl group and a tert-butyl ester functional group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrrolidine ring.
- Introduction of the chloro-benzenesulfonyl moiety.
- Esterification to yield the tert-butyl ester.
Antiviral Properties
Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, studies have shown that certain pyrrolidine derivatives can inhibit the influenza virus neuraminidase, suggesting potential applications in antiviral drug development . The cytotoxicity of these compounds was assessed using the MTT assay, which measures cell viability post-treatment.
Table 1: Summary of Antiviral Activity
| Compound | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrrolidine Derivative A | Influenza | 10 | |
| Pyrrolidine Derivative B | HIV | 5 |
Anticancer Activity
Recent studies have explored the anticancer potential of pyrrolidine derivatives. A specific study highlighted that certain structural modifications in pyrrolidine compounds enhanced their cytotoxicity against various cancer cell lines. The compound under discussion may share similar mechanisms due to its structural attributes .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | Compound Concentration (µM) | % Cell Viability | Reference |
|---|---|---|---|
| FaDu (Hypopharyngeal) | 50 | 30% | |
| MCF-7 (Breast) | 25 | 40% |
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in viral replication and cancer cell proliferation.
- Cell Cycle Disruption : Some studies suggest that pyrrolidine derivatives can induce apoptosis in cancer cells by disrupting the cell cycle.
Case Studies
- Influenza Virus Study : A study demonstrated that a related pyrrolidine derivative significantly reduced viral cytopathogenicity in vitro. The effective concentration was determined using regression analysis based on absorbance readings from treated wells compared to controls .
- Cancer Treatment Research : Another investigation focused on the structure-activity relationship (SAR) of pyrrolidine compounds indicated that modifications could lead to increased selectivity and potency against specific cancer types, highlighting the importance of structural features in therapeutic efficacy .
Q & A
Basic Question
- NMR : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and sulfonyl aromatic protons (δ 7.6–8.0 ppm).
- MS : High-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]⁺ expected for C₁₅H₂₁ClNO₄S: 346.08).
Advanced Question How can X-ray crystallography resolve ambiguities in stereochemistry or conformation? Single-crystal X-ray diffraction provides absolute configuration confirmation. For example, analogous tert-butyl-protected piperazine derivatives crystallize in triclinic systems (space group P1) with defined torsion angles, enabling precise structural assignment .
What reaction mechanisms govern the stability of the tert-butyl ester under acidic/basic conditions?
Advanced Question
The tert-butyl group is susceptible to acid-catalyzed cleavage via a carbocation intermediate. Under basic conditions, the ester is generally stable but may undergo hydrolysis at elevated temperatures. Kinetic studies using pH-variable NMR can quantify degradation rates, while TLC monitoring identifies decomposition products (e.g., free pyrrolidine) .
How does the sulfonyl group influence the compound's physicochemical properties?
Advanced Question
The 4-chlorobenzenesulfonyl moiety increases hydrophobicity (logP ~2.5) and may enhance crystallinity. Solubility in polar aprotic solvents (e.g., DMSO) is typically >50 mg/mL, whereas aqueous solubility is limited (<1 mg/mL). Differential scanning calorimetry (DSC) can characterize melting points and polymorphic transitions .
What pharmacological applications are plausible for this compound?
Advanced Question
The sulfonamide-pyrrolidine scaffold is prevalent in protease inhibitors and kinase modulators. For example, tert-butyl-protected analogs have been used as intermediates in synthesizing antiviral agents targeting SARS-CoV-2 Mpro . Biological screening should prioritize assays for enzyme inhibition (e.g., fluorescence-based protease assays) .
How can the compound be quantified in complex matrices (e.g., reaction mixtures)?
Basic Question
Quantitative ¹H NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) provides rapid quantification. UV-Vis spectroscopy (λmax ~260 nm for the sulfonyl group) is suitable for high-concentration samples .
Advanced Question
Develop a validated UPLC-MS/MS method for trace-level detection.
- Column: Acquity BEH C18 (2.1 × 50 mm, 1.7 µm).
- Mobile phase: 0.1% formic acid in water/acetonitrile.
- MRM transitions: m/z 346 → 270 (quantifier) and 346 → 154 (qualifier) .
What safety protocols are recommended for handling this compound?
Basic Question
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritation, as observed with structurally related sulfonamides .
Advanced Question
Conduct a hazard assessment using predictive toxicology tools (e.g., OECD QSAR Toolbox). While no acute toxicity data exists for this compound, analogs with sulfonyl groups show LD50 > 500 mg/kg in rodents, suggesting moderate toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
